2-Amino-4-hydroxy-4-methylpentanoic acid
Description
Contextualization within Non-Proteinogenic Amino Acids and Derivatives
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms for incorporation into proteins during translation. nih.gov These compounds, however, play crucial roles in various biological processes, acting as metabolic intermediates, signaling molecules, and constituents of natural products with pharmacological activities. 2-Amino-4-hydroxy-4-methylpentanoic acid is a notable example of a non-proteinogenic amino acid. nih.gov
As a derivative of the proteinogenic amino acid leucine (B10760876), this compound is distinguished by the presence of a hydroxyl group. nih.gov This structural modification places it within a significant subgroup of non-proteinogenic amino acids that are often found in plants and microorganisms. The study of such derivatives is crucial for understanding the metabolic diversity and the specialized functions these molecules have evolved to perform.
Classification and Structural Relationships within Hydroxylated Amino Acids
Hydroxylated amino acids are characterized by the presence of one or more hydroxyl (-OH) groups on their side chains. This hydroxylation significantly alters the polarity and reactivity of the amino acid compared to its non-hydroxylated counterpart. This compound is classified as a hydroxylated aliphatic amino acid. nih.gov
Structurally, it is a derivative of leucine where a hydrogen atom on the γ-carbon is replaced by a hydroxyl group. nih.gov This addition introduces a chiral center at the 4-position, leading to the possibility of different stereoisomers. The specific stereochemistry of the molecule is crucial for its biological activity. The presence of the hydroxyl group also allows for potential post-translational modifications and influences how the molecule interacts with enzymes and receptors.
Detailed Research Findings
Research into this compound, often reported under the name 4-hydroxyleucine, has revealed significant biological activities, particularly in the context of metabolic regulation. Studies have primarily focused on an isomer of this compound, (2S,3R,4S)-4-hydroxyisoleucine, which has been isolated from fenugreek seeds (Trigonella foenum-graecum).
This particular isomer has been identified as an insulinotropic agent, meaning it stimulates the secretion of insulin (B600854). nih.govdiabetesjournals.org Research has shown that its effect is glucose-dependent, potentiating insulin release only in the presence of elevated glucose concentrations. nih.govdiabetesjournals.org This characteristic is of significant interest in the study of metabolic disorders. The mechanism of action is believed to involve a direct effect on pancreatic β-cells. nih.gov
Below are data tables summarizing the key identifiers and chemical properties of this compound.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | 4-hydroxyleucine, threo-p-hydroxyleucine, 2-Amino-4-hydroxy-4-methylvaleric acid nih.gov |
| Molecular Formula | C6H13NO3 nih.gov |
| InChI | InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) nih.gov |
| InChIKey | KEEQSWOXTDTQJV-UHFFFAOYSA-N nih.gov |
| SMILES | CC(C)(CC(C(=O)O)N)O nih.gov |
| CAS Number | 104302-37-6 nih.gov |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 147.17 g/mol nih.gov |
| XLogP3 | -3.1 nih.gov |
| Hydrogen Bond Donor Count | 3 nih.gov |
| Hydrogen Bond Acceptor Count | 4 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
| Exact Mass | 147.08954328 Da nih.gov |
| Monoisotopic Mass | 147.08954328 Da nih.gov |
| Topological Polar Surface Area | 83.6 Ų nih.gov |
| Heavy Atom Count | 10 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQSWOXTDTQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Diversity of 2 Amino 4 Hydroxy 4 Methylpentanoic Acid Isomers
Systematic IUPAC and Common Nomenclatures of Key Isomers
The systematic naming of organic compounds follows the rigorous rules set by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every distinct compound has a unique and unambiguous name. However, many compounds are also known by common or trivial names, which are often shorter and more convenient for everyday use in research and industry. The primary compound of interest, 2-Amino-4-hydroxy-4-methylpentanoic acid, and its key isomers are no exception.
The IUPAC name for the parent structure is This compound . researchgate.net A common synonym for this compound is 4-hydroxyleucine. researchgate.net The specific stereochemistry of the isomers is designated using the Cahn-Ingold-Prelog (CIP) system, which assigns (R) or (S) configurations to each chiral center.
Here is a summary of the systematic and common names for the key isomers discussed in this article:
| IUPAC Name | Common Name(s) |
| (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid | 4-hydroxy-L-isoleucine nih.gov |
| 2-Amino-3-hydroxy-4-methylpentanoic acid | β-Hydroxyleucine matrix-fine-chemicals.com |
| 2-Hydroxy-4-methylpentanoic acid | Leucic acid, α-Hydroxyisocaproic acid ebi.ac.uksielc.com |
Enantiomeric and Diastereomeric Forms: Significance in Academic Research
The presence of multiple chiral centers in the isomers of this compound gives rise to a variety of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). This stereochemical diversity is of paramount importance in academic research, as different stereoisomers can exhibit markedly different biological activities and be utilized in distinct areas of study.
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic Acid (e.g., 4-hydroxy-L-isoleucine)
One of the most extensively studied isomers is (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid , commonly known as 4-hydroxy-L-isoleucine. nih.gov This non-proteinogenic amino acid is naturally found in fenugreek seeds. researchgate.netsigmaaldrich.com Research has primarily focused on its significant pharmacological effects.
Key Research Findings:
Insulinotropic and Antihyperglycemic Properties: 4-hydroxy-L-isoleucine has been shown to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. sigmaaldrich.comnih.gov This has led to extensive research into its potential as an agent for managing hyperglycemia and type 2 diabetes. researchgate.netlondonmet.ac.uk
Antidyslipidemic Effects: Studies have demonstrated that this compound can lower plasma levels of triglycerides, total cholesterol, and free fatty acids. researchgate.netnih.gov This suggests a role in managing dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood.
Anti-tumor Activity: More recent research has uncovered potential anti-tumor properties of 4-hydroxy-L-isoleucine. nih.gov It has been observed to induce endoplasmic reticulum stress and autophagy in cancer cells, leading to inhibition of tumor growth, particularly in breast cancer cell lines, without significant cytotoxic effects on normal cells. nih.gov
2-Amino-3-hydroxy-4-methylpentanoic Acid (β-Hydroxyleucine) Isomers
The isomers of 2-Amino-3-hydroxy-4-methylpentanoic acid , also referred to as β-hydroxyleucine, represent another group of diastereomers with relevance in scientific investigation. matrix-fine-chemicals.com The specific stereoisomer (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is one example within this group. nih.govkeyorganics.net
Key Research Findings:
Synthetic Chemistry and Structural Analysis: Research on β-hydroxyleucine isomers often involves their synthesis and characterization. For instance, total synthesis and structure-activity relationship studies of certain selective G protein inhibitors have included these types of amino acid structures. nih.gov
Chiral Building Blocks: Due to their defined stereochemistry, these isomers serve as valuable chiral building blocks in the synthesis of more complex molecules.
2-Hydroxy-4-methylpentanoic Acid (Leucic Acid) and its Enantiomers (e.g., (R)- and (S)-forms)
2-Hydroxy-4-methylpentanoic acid , or leucic acid, is a metabolite derived from the branched-chain amino acid leucine (B10760876). ebi.ac.uk It exists as two enantiomers, the (R)- and (S)-forms, which have been studied in different biological contexts.
Key Research Findings:
(R)-2-Hydroxy-4-methylpentanoic acid: This enantiomer has been identified in patients with certain metabolic disorders, such as maple syrup urine disease and short-bowel syndrome. chemicalbook.comnih.gov Its presence in these conditions makes it a potential biomarker for disease diagnosis and monitoring.
(S)-2-Hydroxy-4-methylpentanoic acid: The (S)-enantiomer is also a metabolite of branched-chain amino acids. ebi.ac.uk Research involving this isomer often focuses on its role in metabolic pathways and its analysis in biological samples.
Pharmacokinetic Research Tools: The separation and analysis of leucic acid enantiomers are important in metabolic studies. Methods like reverse-phase HPLC are used for their separation and analysis. sielc.com
Other Hydroxylated and Aminated Pentanoic Acid Derivatives
The broader class of hydroxylated and aminated pentanoic acid derivatives encompasses a wide range of compounds with diverse biological activities and research applications.
Key Research Findings:
N-Acetyl-Leucine Enantiomers: The acetylated derivatives of leucine, N-Acetyl-L-Leucine and N-Acetyl-D-Leucine, have been investigated for their therapeutic potential. biorxiv.org Research has shown that the L-enantiomer is more effective in reducing lysosomal volume in cells from patients with Niemann-Pick disease type C, a lysosomal storage disorder. biorxiv.org Furthermore, pharmacokinetic studies have revealed significant differences in how the body processes these two enantiomers, with the D-enantiomer potentially accumulating during chronic administration of the racemic mixture. nih.govplos.org
Hydroxypipecolic Acid Derivatives: These compounds, which can be considered cyclic analogues of aminated and hydroxylated pentanoic acids, have been synthesized and evaluated for their inhibitory activities against various enzymes. nih.gov For example, certain L-isomers of 3,4,5-trihydroxy- and 3-hydroxypipecolic acids have shown potent inhibitory activity against β-glucuronidase, an enzyme implicated in various physiological and pathological processes. nih.gov
GHB Receptor Ligands: The compound 4-Hydroxy-4-methylpentanoic acid, while not an amino acid, is a structural analogue of γ-hydroxybutyric acid (GHB). It has been synthesized and used in research as a selective ligand for the GHB receptor, helping to elucidate the pharmacology of this receptor system without the confounding effects on GABA receptors. wikipedia.org
Synthetic Methodologies for 2 Amino 4 Hydroxy 4 Methylpentanoic Acid and Analogues
Chemical Synthesis Routes for Stereo-controlled Preparation
The chemical synthesis of 2-Amino-4-hydroxy-4-methylpentanoic acid, a non-proteinogenic alpha-amino acid, leverages advanced organic chemistry techniques to control its stereochemistry. nih.gov
Asymmetric Synthesis Approaches (e.g., Aldol (B89426) Condensation, Chiral Catalysis)
Asymmetric synthesis is crucial for producing specific enantiomers of chiral molecules. Key strategies include aldol condensation and chiral catalysis.
The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can create two new stereocenters simultaneously. masterorganicchemistry.com The reaction involves the addition of an enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. masterorganicchemistry.comyoutube.com When heat is applied, this product can undergo dehydration (condensation) to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com The stereochemical outcome of the aldol reaction can be controlled by using chiral auxiliaries, substrates, or catalysts. A notable example is the stereoselective synthesis of (2S,3S,4R)-4-Amino-3-hydroxy-2-methyl-pentanoic acid, an amino acid component of the antitumor agent bleomycin, which was achieved through the aldol condensation of (R)-2-aminopropionaldehyde derivatives with E-vinyloxyboranes. capes.gov.brdntb.gov.ua This demonstrates the potential of aldol reactions to construct complex amino acid structures with high stereocontrol.
Chiral catalysis provides an efficient route to enantiomerically enriched amino acids by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Chiral aldehyde catalysis, in particular, has emerged as a potent strategy in the asymmetric synthesis of amino acids and their derivatives. nih.gov This method often involves the formation of a Schiff base between the amino acid ester and the chiral aldehyde catalyst, which then directs the stereochemical outcome of subsequent reactions. nih.gov For instance, chiral BINOL-derived aldehyde catalysts have shown high activity and stereoselectivity in reactions involving glycine (B1666218) esters and their derivatives. nih.gov Combining chiral aldehyde catalysis with transition metals, such as palladium, can further expand the scope and efficiency of these transformations. nih.gov Another approach involves the use of chiral rhodium(I) complexes with diphosphine ligands like DiPAMP for the enantioselective synthesis of amino acids from achiral precursors. libretexts.org These catalytic systems create a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer over the other. libretexts.org
Derivatization Strategies for Structural Modification and Research Tool Development
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a specific application, such as analysis or biological screening. science.gov For amino acids, derivatization is often necessary to improve their volatility for gas chromatography (GC) or to enhance their detection in high-performance liquid chromatography (HPLC). science.gov
Several reagents are commonly used for the pre-column derivatization of amino acids in HPLC analysis: nih.gov
o-phthaldialdehyde (OPA): Reacts with primary amines to form fluorescent adducts, offering high sensitivity. However, the derivatives can be unstable, often requiring automated online derivatization. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Another fluorescent tagging agent that reacts with both primary and secondary amines. nih.gov
Phenyl isothiocyanate (PITC): Creates derivatives that can be detected by UV absorbance. This method is robust but generally less sensitive than fluorescence-based methods. nih.gov
1-dimethylaminonaphthalene-5-sulphonyl chloride (Dansyl-Cl): Provides fluorescent derivatives and allows for the reliable quantification of a wide range of amino acids, including cystine. nih.gov
Modern derivatization strategies also focus on improving performance in mass spectrometry (MS). Reagents can be designed to introduce a readily ionizable group, enhancing signal intensity in techniques like liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). science.gov For example, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) was developed to introduce a protonatable site, leading to stronger signals in positive ion mode ESI. science.gov Similarly, the development of reagents like Ns-MOK-β-Pro-OSu allows for rapid and highly selective quantification of amino acids using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS). nih.gov These derivatization techniques are indispensable tools for modifying the structure of amino acids for research purposes, enabling accurate quantification and identification in complex biological samples. science.govnih.gov
Table 1: Comparison of Common Pre-Column Derivatization Reagents for Amino Acid Analysis This table is interactive. You can sort and filter the data.
| Reagent | Abbreviation | Detection Method | Key Advantages | Key Limitations |
|---|---|---|---|---|
| o-phthaldialdehyde | OPA | Fluorescence | High sensitivity | Unstable adducts, requires automation |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | High sensitivity, reacts with secondary amines | Cystine determination not feasible |
| Phenyl isothiocyanate | PITC | UV Absorbance | Robust method | Less sensitive, poor reproducibility for cystine |
| 1-dimethylaminonaphthalene-5-sulphonyl chloride | Dansyl-Cl | Fluorescence | Reliable quantitation, good for cystine | Can be less sensitive than OPA/FMOC |
| Waters AccQ•Tag | AQC | UV/Fluorescence | Stable derivatives, complete reaction | Requires specific reagent kit |
Biocatalytic Production and Enzymatic Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is increasingly favored for its high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.
Coupled Enzyme Systems for Enantiomerically Enriched Alpha-Hydroxy-Carboxylic Acids
Coupled enzyme systems offer an elegant and efficient method for producing enantiomerically pure α-hydroxy-carboxylic acids from corresponding α-amino acids. google.com This process typically involves a two-step enzymatic cascade.
A patented method describes the transformation of an α-amino-carboxylic acid into a highly pure α-hydroxy-carboxylic acid. google.com The system works as follows:
Oxidation: An amino acid deaminase is used to oxidize the starting α-amino-carboxylic acid, converting it into its corresponding α-keto-carboxylic acid. google.com
Stereoselective Reduction: The resulting α-keto-carboxylic acid is then reduced by a stereospecific lactate (B86563) dehydrogenase (either a D-LDH or L-LDH, depending on the desired product enantiomer). google.com This step requires an electron donor, such as NADH. google.comnih.gov
Cofactor Recycling: To make the process economically viable, an enzyme/substrate system is included to regenerate the electron donor. google.com For example, formate (B1220265) dehydrogenase can be used to regenerate NADH from NAD+ using formate as a substrate. nih.gov
This coupled approach allows for the production of α-hydroxy-carboxylic acids, such as (R)-2-hydroxy-4-methylpentanoic acid, with very high enantiomeric purity. google.comnih.gov The use of enzymes ensures high stereoselectivity in the reduction step, which is often difficult to achieve with conventional chemical reductants. google.comnih.gov
Biotechnological Fermentation for Production
For example, the fermentative preparation of L-2-amino-4-(2-aminoethoxy)-butanoic acid has been achieved using a known species of Streptomyces. google.com The general methodology involves several key stages: google.com
Inoculum Preparation: A loopful of spores from an agar (B569324) slant of the producing microorganism is inoculated into a nutrient-rich medium. This inoculum is incubated for several days on a shaker to generate a sufficient cell mass. google.com
Fermentation: The inoculum is transferred to a larger fermentation tank containing a specialized medium. This medium typically includes a nitrogen source (e.g., peptone, yeast extract), a carbohydrate source (e.g., glucose), and various inorganic salts. google.com
Incubation and Production: The culture is incubated under controlled conditions (e.g., temperature around 28°C, aeration via a rotary shaker) for several days. During this time, the microorganism metabolizes the nutrients and secretes the desired amino acid into the broth. google.com
Downstream Processing: After fermentation, the product is recovered from the broth. This may involve filtering the cells, followed by chromatographic techniques to purify the target compound. google.com
This established fermentation framework could be adapted for the production of this compound by identifying or engineering a microorganism capable of its synthesis.
Molecular and Cellular Biological Roles of 2 Amino 4 Hydroxy 4 Methylpentanoic Acid Isomers
Modulation of Cellular Signaling Pathways
Isomers of 2-amino-4-hydroxy-4-methylpentanoic acid are anticipated to influence cellular signaling, particularly in pathways related to energy homeostasis and stress responses, largely extrapolated from studies on the closely related compound, 4-hydroxyisoleucine (B15566).
Influence on Energy Metabolism and Mitochondrial Function
The parent amino acid, leucine (B10760876), is a well-established regulator of protein and energy metabolism nih.gov. Leucine and its metabolites can stimulate mitochondrial biogenesis and fatty acid oxidation, primarily through the activation of the SIRT1-AMPK signaling pathway in muscle cells genome.jpnih.gov. This provides a basis for investigating the similar roles of its hydroxylated derivatives.
Studies on 4-hydroxyisoleucine, a structural isomer of this compound, have demonstrated its capacity to improve insulin (B600854) resistance by promoting mitochondrial biogenesis nih.gov. This effect is mediated through the upregulation of genes involved in mitochondrial function and energy metabolism, such as PGC-1α, PGC-1β, CPT1, and CPT2 nih.gov. The mechanism of action involves the activation of the AMPK and Akt signaling pathways in both liver and muscle tissues nih.gov. Furthermore, real-time monitoring of cell metabolism revealed that 4-hydroxyisoleucine's activity is strongly dependent on mitochondrial respiration and it significantly upregulates glycolysis nih.gov. This suggests a crucial role for mitochondria in mediating the metabolic effects of these hydroxylated amino acids nih.gov.
Given the structural similarity, it is plausible that isomers of this compound could also modulate energy metabolism through similar mitochondrial-dependent signaling pathways.
Impact on Cellular Stress Responses and Gene Expression
Amino acids are recognized as important signaling molecules that can modulate gene expression, often by influencing signal transduction pathways that overlap with those of hormones and growth factors nih.gov. The availability of amino acids can trigger cellular stress responses and lead to global or specific regulation of mRNA translation nih.gov.
Research on 4-hydroxyisoleucine has revealed its potent ability to induce endoplasmic reticulum (ER) stress in tumor cells, a key pathway in cellular stress response uq.edu.au. This induction of ER stress was evidenced by the activation of molecular components of the ERS pathway, including the increased phosphorylation of PERK and eIF2α, and a reduction in GRP78 levels uq.edu.au. This cellular stress response was linked to the activation of autophagy, a cellular process for degrading and recycling cellular components uq.edu.au. Notably, 4-hydroxyisoleucine exhibited this cytotoxic effect on various cancer cell lines without affecting normal or non-malignant cells, suggesting a degree of selectivity in its action uq.edu.au.
The regulation of gene expression by amino acid derivatives can also occur through epigenetic mechanisms, such as the modulation of histone-modifying enzymes caldic.com. While direct evidence for this compound is lacking, the general principle that amino acid derivatives can influence gene expression through various stress and signaling pathways is well-established.
Interaction with Specific Enzymes and Molecular Targets
The biological effects of small molecules like amino acid derivatives are often mediated by their direct interaction with specific enzymes, acting as either substrates or inhibitors.
Enzyme Substrate or Inhibitor Activities (e.g., Serine Protease Inhibition)
Non-proteinogenic amino acids and their derivatives are recognized as potential protease inhibitors due to their structural similarity to natural amino acids, which can allow them to bind to the active sites of these enzymes rsc.orgsigmaaldrich.com. Serine proteases, a major class of proteolytic enzymes, are common targets for such inhibitors nih.govsigmaaldrich.com. The inhibitory activity and specificity of these inhibitors are often determined by the nature of the amino acid side chain, particularly the residue at the P1 position which interacts with the S1 binding pocket of the protease nih.gov.
The table below summarizes the general principles of serine protease inhibition by amino acid derivatives.
| Inhibitor Class | Mechanism of Action | Key Structural Features |
| Peptidomimetic Inhibitors | Competitive or irreversible binding to the active site. | Modified amino acid residues, often at the P1 position, to enhance binding to the S1 pocket. |
| α-Aminoalkylphosphonate Diaryl Esters | Irreversible inhibition through covalent modification of the active site serine. | Phosphonate group mimics the tetrahedral intermediate of peptide bond hydrolysis. |
| Peptidyl Fluoromethyl Ketones | Form a stable hemiketal adduct with the active site serine. | Electrophilic ketone group reacts with the serine hydroxyl. |
Modulation of Histone Deacetylase (HDAC) Activity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins nih.govresearchgate.net. Amino acid-based structures are a common feature in the design of HDAC inhibitors nih.gov. The general structure of many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.
Several classes of amino acid-derived HDAC inhibitors have been prepared and evaluated for their activity against various HDAC isoforms nih.gov. The design of these inhibitors often involves modifying the amino acid side chain to achieve isoform selectivity. For example, the development of selective inhibitors for HDAC8 has been achieved by designing amino acid derivatives with "foot groups" that insert into a specific pocket in the active site of the enzyme.
While there is no direct evidence of this compound acting as an HDAC inhibitor, its structure, containing a carboxylic acid (potential ZBG) and a hydroxylated alkyl side chain (linker and cap region), suggests it could potentially interact with the active site of HDACs. The stereochemistry of the amino acid derivative can also play a critical role in HDAC inhibition, as demonstrated by studies where L-cysteine derivatives were active inhibitors while D-cysteine derivatives were not caldic.com.
Structural Activity Relationships of Isomers in Biological Systems (e.g., Stereospecificity of Biological Effects)
The biological activity of chiral molecules like amino acids and their derivatives is often highly dependent on their stereochemistry caldic.com. Different stereoisomers can exhibit distinct pharmacological profiles due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors.
A prominent example of this stereospecificity is observed with the isomers of 4-hydroxyisoleucine. Studies comparing the insulinotropic activity of different isomers revealed that the major isomer, (2S,3R,4S)-4-hydroxyisoleucine, is significantly more potent in stimulating insulin release from pancreatic islets than its (2R,3R,4S) counterpart. The insulin-releasing properties were found to be highly specific to the linear (2S,3R,4S) isoform, requiring the S-configuration at the alpha-carbon, full methylation, and hydroxylation at the gamma-carbon. This highlights the critical importance of the precise three-dimensional arrangement of functional groups for biological activity.
Similarly, in the context of HDAC inhibition, stereochemistry has been shown to be a key determinant of activity. For instance, a study on cysteine-derived HDAC inhibitors demonstrated that derivatives of L-cysteine were active, whereas the corresponding D-cysteine derivatives were inactive caldic.com. Molecular modeling suggested that the differences in inhibitory activity were due to the distinct ways the enantiomeric forms of the inhibitors interacted with the HDAC active site caldic.com.
Given these findings, it is highly probable that the different stereoisomers of this compound, such as (2S,4R), (2S,4S), (2R,4R), and (2R,4S), would also exhibit distinct biological activities. The specific spatial arrangement of the amino, carboxyl, and hydroxyl groups, along with the methyl groups, would likely lead to differential binding affinities and efficacies at various molecular targets.
The table below summarizes the known stereospecific activities of related hydroxy amino acids.
| Compound Isomer | Biological Effect | Reference |
| (2S,3R,4S)-4-Hydroxyisoleucine | Potentiation of insulin release | |
| (2R,3R,4S)-4-Hydroxyisoleucine | No significant potentiation of insulin release | |
| L-Cysteine Derivatives | Active HDAC inhibition | caldic.com |
| D-Cysteine Derivatives | Inactive as HDAC inhibitors | caldic.com |
Role in Non-Human Organismal Physiology
Antimicrobial Activities against Microorganisms (e.g., bacteria, yeasts)
Currently, there is a notable lack of specific scientific literature detailing the antimicrobial activities of this compound and its isomers against various microorganisms such as bacteria and yeasts. Extensive searches of available scientific databases did not yield studies that have directly investigated or established any significant inhibitory or microbicidal effects of this specific compound.
While research into the antimicrobial properties of various amino acid analogs and derivatives is an active area of investigation, specific data pertaining to this compound remains unpublished or is not available in the public domain. Studies on structurally related compounds, such as derivatives of other pentanoic acids, have shown some antibacterial activities, but these findings cannot be directly extrapolated to this compound. matrix-fine-chemicals.com
Therefore, a data table summarizing antimicrobial activity cannot be provided at this time due to the absence of experimental evidence.
Metabolic Interrelationships and Biological Consequences in Model Organisms
Detailed information regarding the metabolic pathways, interrelationships, and specific biological consequences of this compound in model organisms is not well-documented in publicly accessible scientific literature. This compound is recognized as a non-proteinogenic α-amino acid, meaning it is not one of the canonical amino acids used in protein synthesis. nih.gov It is a derivative of the essential amino acid leucine. nih.gov
The metabolism of leucine itself is well-characterized, involving transamination to α-ketoisocaproate (KIC) and subsequent pathways leading to the production of acetyl-CoA and acetoacetate. nih.govnih.gov A minor metabolite of leucine is β-hydroxy-β-methylbutyrate (HMB), which has been studied for its effects on muscle protein metabolism. nih.govnih.gov However, the specific metabolic fate of this compound and its integration into or influence on these or other metabolic pathways has not been elucidated.
Consequently, there is no available research data to construct a detailed account of its metabolic interrelationships or the biological consequences of its administration or presence in model organisms.
Due to the lack of available data, a table detailing research findings on metabolic interrelationships is not included.
Advanced Analytical and Spectroscopic Characterization of 2 Amino 4 Hydroxy 4 Methylpentanoic Acid
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Chromatographic methods are fundamental in the analysis of 2-amino-4-hydroxy-4-methylpentanoic acid, enabling its separation and quantification. Due to the chiral nature of the molecule, specialized techniques are required to resolve its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the enantioselective analysis of this compound. Since native amino acids are zwitterionic and often show poor solubility in non-polar solvents, direct analysis can be challenging. sigmaaldrich.com To overcome this, two primary strategies are employed: derivatization or the use of specialized chiral stationary phases (CSPs). sigmaaldrich.com
Direct analysis is achievable using macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, which are compatible with both aqueous and organic mobile phases and are effective for separating polar, ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups that facilitate interaction and separation of enantiomers. sigmaaldrich.com Alternatively, pre-column derivatization can be performed. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Another approach is to use a non-chiral derivatizing agent, like o-phthalaldehyde (B127526) (OPA), in conjunction with a chiral thiol, to form diastereomeric isoindoles that can be resolved.
The mobile phase composition, particularly the concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile), significantly influences retention and enantioselectivity. sigmaaldrich.com For many amino acids on teicoplanin-based CSPs, a "U-shaped" retention profile is observed as the organic modifier concentration is varied. sigmaaldrich.com
Table 1: Representative Chiral HPLC Parameters for Amino Acid Analysis
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Macrocyclic glycopeptide (e.g., Teicoplanin-based) or Polysaccharide-based CSPs. sigmaaldrich.com |
| Mobile Phase | Typically a mixture of an organic modifier (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate). nih.gov |
| Detection | UV detection is common, especially after derivatization to introduce a chromophore. nih.gov Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity. nih.gov |
| Derivatization Agent | Optional, but can include o-phthalaldehyde (OPA) with a chiral thiol or other agents to form diastereomers. sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. However, due to the low volatility and polar nature of amino acids like this compound, direct analysis by GC is not feasible. sigmaaldrich.comthermofisher.com The compound would likely decompose in the high-temperature environment of the GC injector. thermofisher.com
Therefore, derivatization is an essential prerequisite for GC-MS analysis. This process converts the polar functional groups (amino, hydroxyl, and carboxyl) into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com Common derivatization strategies include:
Silylation: This is a widely used method where active hydrogens on the amine, hydroxyl, and carboxyl groups are replaced with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com TBDMS derivatives are noted for being more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation/Esterification: A two-step process can be employed where the carboxyl group is first esterified (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
Chloroformate Derivatization: Alkyl chloroformates, such as methyl chloroformate (MCF), react with amino, hydroxyl, and carboxylic acid groups to produce stable and volatile derivatives suitable for GC-MS analysis. springernature.com
Once derivatized, the compound can be separated on a GC column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a mass spectrometer. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the chromatographic peak area allows for quantification.
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for determining the molecular structure and confirming the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The methine proton at the C2 position (α-carbon) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons at the C3 position would likely appear as complex multiplets due to their diastereotopic nature and coupling to the C2 proton. The two methyl groups at C4 are chemically non-equivalent and would therefore produce two separate singlets. The protons of the amine and hydroxyl groups would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display six distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would have the highest chemical shift (typically >170 ppm). The quaternary carbon at C4 bearing the hydroxyl group would appear around 70 ppm, while the α-carbon (C2) bonded to the amino group would be found in the 50-60 ppm range. The methylene carbon (C3) and the two methyl carbons would have the lowest chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C1 (COOH) | ~10-12 (broad s) | ~175-180 |
| C2 (CH-NH₂) | ~3.5-4.0 (m) | ~55-60 |
| C3 (CH₂) | ~1.8-2.2 (m) | ~40-45 |
| C4 (C(OH)) | - | ~70-75 |
| C5 (CH₃) | ~1.2 (s) | ~25-30 |
| C6 (CH₃) | ~1.3 (s) | ~25-30 |
| OH | variable (broad s) | - |
| NH₂ | variable (broad s) | - |
Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Optical Rotation and Polarimetry
Mass Spectrometry for Metabolite Profiling and Identification in Biological Matrices
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool for the profiling and identification of metabolites, including this compound, in complex biological matrices such as plasma and urine. This technique offers high sensitivity and selectivity, enabling the detection and quantification of low-abundance amino acids and their derivatives. The analysis of such compounds is crucial for understanding metabolic pathways and for the discovery of potential disease biomarkers.
The general workflow for the analysis of this compound in biological samples involves initial sample preparation to remove proteins and other interfering substances. A common and effective method for this is protein precipitation, often carried out using organic solvents like acetonitrile. Following sample cleanup, the extract is introduced into an LC-MS system.
For polar analytes like amino acids, hydrophilic interaction liquid chromatography (HILIC) is often the separation technique of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which allows for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns. The separation of isomers, such as this compound and its structural variants like 4-hydroxyisoleucine (B15566), can be particularly challenging and requires optimized chromatographic conditions.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, with a monoisotopic mass of 147.08954 Da, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 148.0968.
Tandem mass spectrometry (MS/MS) is utilized for the structural confirmation and specific quantification of the target analyte. In this process, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. These fragmentation patterns are characteristic of the molecule's structure and can be used for its unambiguous identification. Multiple reaction monitoring (MRM) is a highly specific and sensitive quantitative technique in tandem mass spectrometry where specific precursor-to-product ion transitions are monitored.
Detailed research findings on the mass spectrometric behavior of isomers of this compound, such as 4-hydroxyisoleucine, provide valuable insights into the expected fragmentation patterns. For instance, in positive ion ESI-MS/MS analysis, the protonated molecule of 4-hydroxyisoleucine at an m/z of approximately 148.1 has been observed to produce specific product ions.
Below are data tables summarizing the typical mass spectrometric parameters used for the analysis of isomers of this compound, which are expected to be very similar for the target compound itself.
Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 148.09682 |
| [M+Na]⁺ | 170.07876 |
| [M-H]⁻ | 146.08226 |
| [M+NH₄]⁺ | 165.12336 |
| [M+K]⁺ | 186.05270 |
This table presents theoretically calculated m/z values for various adducts of this compound.
Table 2: Experimentally Observed Mass Spectrometric Transitions for 4-Hydroxyisoleucine (Isomer of the Target Compound)
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|
| 148.19 | 74.02 | ESI Positive | nih.gov |
This table shows experimentally determined precursor and product ions for 4-hydroxyisoleucine, an isomer of this compound, which are indicative of the transitions that could be monitored for the target compound in a multiple reaction monitoring (MRM) assay.
The identification and quantification of this compound in biological matrices through LC-MS-based metabolomics approaches provide a powerful platform for its study in various physiological and pathological contexts. The specificity of tandem mass spectrometry, combined with the resolving power of liquid chromatography, allows for reliable and accurate measurements, even in the presence of a multitude of other endogenous compounds.
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The chemical synthesis of chiral amino acids can be complex; therefore, developing sustainable production methods is a key research goal. Microbial synthesis is increasingly viewed as a green and sustainable alternative for producing multifunctional non-protein amino acids. nih.gov Future research could focus on engineering model organisms like Escherichia coli to produce 2-Amino-4-hydroxy-4-methylpentanoic acid. frontiersin.org This involves the genomic integration of synthetic operons containing genes for heterologous proteins that can construct the target molecule from simple precursors. frontiersin.org
Strategies could be adapted from the successful synthesis of other value-added amino acids. For instance, structure-guided protein engineering of enzymes like glutamate (B1630785) dehydrogenase has been used to transform biomass-derivable levulinic acid into (R)-4-aminopentanoic acid. nih.gov A similar approach, identifying and modifying key residues in an appropriate enzyme scaffold, could be tailored for the reductive amination of a precursor keto-acid to yield this compound. Furthermore, directed evolution has been employed to engineer enzymes like tryptophan synthase for activity with diverse nucleophiles, a technique that could be harnessed for the synthesis of this and other underexplored amino acids. nih.gov
Design and Synthesis of New Derivatives for Mechanistic Elucidation
To fully understand the structure-activity relationship and biological mechanisms of this compound, the design and synthesis of new derivatives are essential. Unnatural amino acids can be synthetically prepared from native analogs through various modifications, including amine alkylation, side chain substitution, and cyclization. wikipedia.org
Future work could involve creating a library of derivatives by modifying the core structure. For example, the hydroxyl group could be esterified or etherified, the amino group could be alkylated or acylated, and the carboxylic acid could be converted to an amide or ester. The synthesis of formazan (B1609692) derivatives from the related compound 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525) demonstrates how new, biologically active compounds can be generated from an amino-hydroxy scaffold. impactfactor.org These new analogs could then be used as chemical probes to identify biological targets and elucidate the specific interactions that govern the molecule's activity.
Advancements in Analytical Detection and Quantification in Complex Biological Systems
A significant challenge in studying non-proteinogenic amino acids is their detection and quantification within complex biological matrices like cell lysates or bodily fluids. Developing sensitive and specific analytical methods is crucial for pharmacokinetic studies, metabolomic profiling, and confirming biosynthesis in engineered organisms. frontiersin.orgnih.gov
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose. Future research will likely focus on optimizing methods like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), which has been successfully used to estimate pharmacokinetic parameters for the related compound 4-hydroxyisoleucine (B15566) in rats. nih.gov Similarly, liquid chromatography–mass spectrometry (LC-MS) was instrumental in confirming the production of novel npAAs in engineered E. coli. frontiersin.org The development of standardized protocols for this compound would enable researchers to accurately track its metabolic fate and concentration in various biological systems.
Table 1: Analytical Techniques for npAA Detection
| Technique | Abbreviation | Application in npAA Research | Reference |
|---|---|---|---|
| Liquid Chromatography–Mass Spectrometry | LC-MS | Confirmation of biosynthesis in engineered microorganisms. | frontiersin.org |
| Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | UPLC-MS/MS | Pharmacokinetic studies and quantification in biological fluids. | nih.gov |
| Reverse Phase Liquid Chromatography | RPLC | Separation of oligomers and derivatives. | nih.gov |
Elucidation of Undiscovered Biological Roles in Diverse Non-Human Organisms
While many non-proteinogenic amino acids have established roles, the function of this compound remains largely unexplored. In nature, npAAs contribute to a wide array of biological functions in plants, fungi, and bacteria, including chemical defense against herbivores and microbes, nitrogen storage, and stress response. frontiersin.orgfrontiersin.orgacs.org
A critical avenue for future research is to screen for the presence and investigate the function of this compound in a wide range of organisms. The related compound (R)-2-hydroxy-4-methylpentanoic acid has been reported in the protist Euglena gracilis and the nematode Caenorhabditis elegans. nih.gov This finding suggests that hydroxylated leucine (B10760876) derivatives may have conserved biological roles. Investigating whether this compound exists in these or other organisms, and under what conditions its production is regulated, could reveal novel metabolic pathways or signaling functions.
Structural Biology and Computational Studies on Target Interactions
Understanding how this compound interacts with biological macromolecules at the atomic level is key to harnessing its potential. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, combined with computational modeling, can provide profound insights into these interactions.
Computational studies are particularly valuable for predicting the molecule's properties and potential interactions before engaging in costly and time-consuming lab work. nih.gov As demonstrated with the related compound 4-hydroxyisoleucine, computational tools can estimate key physicochemical and pharmacokinetic parameters. nih.gov Molecular docking simulations can predict how the molecule might bind to the active site of enzymes or the binding pocket of receptors. nih.gov These in silico approaches can guide the design of derivatives with enhanced binding affinity or specificity and help formulate hypotheses about the molecule's biological targets, which can then be tested experimentally. mdpi.comnih.gov
Table 2: Example of Predicted Molecular Properties from Computational Analysis (based on 4-hydroxyisoleucine)
| Property | Predicted Value/Score | Optimal Range/Interpretation | Reference |
|---|---|---|---|
| Molecular Weight | 147.09 g/mol | 100–600 (suitable for oral drug development) | nih.gov |
| Hydrogen Bond Acceptors | 4 | 0–12 | nih.gov |
| Hydrogen Bond Donors | 4 | 0–7 | nih.gov |
| Rotatable Bonds | 3 | 0–11 | nih.gov |
| Natural Product-likeness Score | 0.99 | -5 to 5 (higher score indicates higher probability) | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-Amino-4-hydroxy-4-methylpentanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via neutralization of its sodium salt precursor (this compound) with sodium hydroxide in aqueous media under controlled temperatures (20–25°C). Key parameters include pH adjustment (neutralization endpoint at pH 7.0–7.5) and solvent removal under reduced pressure for crystallization . For multi-step reactions, protocols involving hydrogenation (e.g., palladium-catalyzed) or peptide coupling (using DCC or EDC reagents) may be adapted from analogous amino acid syntheses .
Q. What analytical techniques are essential for characterizing purity and structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify backbone structure and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation (theoretical MW: 147.17 g/mol for the free acid) .
- Infrared spectroscopy (IR) to confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) functional groups.
- HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) .
Q. How does pH affect the stability and solubility of this compound in aqueous solutions?
- Methodological Answer : The compound exhibits pH-dependent solubility due to its zwitterionic nature. Solubility peaks near its isoelectric point (pI ≈ 5.5–6.0), while stability decreases under strongly acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the β-hydroxy group. Store lyophilized powder at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of oxidation/reduction reactions involving this compound?
- Methodological Answer : Oxidation of the β-hydroxy group (C4) proceeds via radical intermediates under mild conditions (e.g., TEMPO/NaOCl), yielding 2-amino-4-oxo-4-methylpentanoic acid. Reduction (e.g., NaBH₄) preferentially targets the α-carboxylic acid group, forming 2-amino-4-hydroxy-4-methylpentanol. Computational modeling (DFT) predicts regioselectivity based on frontier molecular orbital interactions .
Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use PubChem’s computed descriptors :
- TPSA (Topological Polar Surface Area) : 83.7 Ų (high polarity, suggesting limited BBB permeability).
- GI absorption : Low (<30%), indicating poor oral bioavailability.
- Log S (ESOL) : –1.45, reflecting moderate aqueous solubility. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. How can contradictory data on the compound’s hydrogen-bonding behavior be resolved across experimental studies?
- Methodological Answer : Discrepancies in hydrogen-bond donor/acceptor counts (e.g., 3 vs. 4 donors) may arise from tautomerism or crystallization conditions. Use:
- Variable-temperature XRD to study solid-state polymorphism.
- DSC/TGA to correlate thermal stability with hydrogen-bond networks.
- Solvent screening (e.g., DMSO vs. H₂O) to assess solution-phase equilibria .
Key Notes
- Citations prioritize peer-reviewed handbooks (e.g., CRC Handbook ) and authoritative databases (PubChem , ECHA ).
- Advanced methodologies integrate experimental and computational validation to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
